molecular formula C17H21ClN2S B587963 Promazine-d6 Hydrochloride CAS No. 1246819-33-9

Promazine-d6 Hydrochloride

Cat. No.: B587963
CAS No.: 1246819-33-9
M. Wt: 326.916
InChI Key: JIVSXRLRGOICGA-TXHXQZCNSA-N
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Description

Promazine-d6 Hydrochloride: is a deuterated form of Promazine Hydrochloride, a phenothiazine derivative. It is primarily used in scientific research as a reference standard and analytical tool. Promazine Hydrochloride itself is known for its antipsychotic and antiemetic properties, used in the short-term treatment of disturbed behavior and as an antiemetic .

Biochemical Analysis

Biochemical Properties

Promazine-d6 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for its metabolism. These interactions often involve the hydroxylation and demethylation of the compound, leading to the formation of various metabolites . Additionally, this compound can bind to dopamine receptors, particularly D2 receptors, influencing neurotransmitter activity and signaling pathways .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways by blocking dopamine receptors, which can alter neurotransmitter release and synaptic transmission . This compound also impacts gene expression, particularly genes involved in neurotransmission and cellular metabolism. Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through receptor antagonism. It binds to dopamine receptors, preventing dopamine from activating these receptors and thereby modulating neurotransmitter activity . Additionally, this compound can inhibit certain enzymes, such as cytochrome P450, affecting the metabolism of other compounds and altering cellular functions . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of receptor binding and enzyme inhibition . These effects can persist for extended periods, depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound primarily acts as a sedative and antipsychotic, with minimal adverse effects . At higher doses, this compound can cause significant side effects, including hypotension, tachycardia, and potential toxicity . These dose-dependent effects highlight the importance of careful dosage management in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation and demethylation, leading to the formation of various metabolites . These metabolic processes can affect the overall activity and efficacy of this compound, as well as its interactions with other biomolecules. Additionally, the presence of deuterium can influence the rate and extent of these metabolic reactions, providing valuable insights into the compound’s biochemical behavior .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the localization and concentration of this compound within cells, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is often found in the cytoplasm and can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications, which direct this compound to specific cellular compartments. These subcellular dynamics play a crucial role in determining the compound’s biochemical effects and interactions within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Promazine-d6 Hydrochloride involves the deuteration of Promazine Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium. The general synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Promazine-d6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Promazine-d6 Hydrochloride is widely used in scientific research for various applications:

    Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Pharmacokinetics: Employed in studies to understand the metabolism and pharmacokinetics of Promazine.

    Drug Development: Utilized in the development and testing of new antipsychotic drugs.

    Biological Research: Used in studies involving receptor binding and neurotransmitter interactions

Mechanism of Action

Promazine-d6 Hydrochloride, like its non-deuterated counterpart, exerts its effects by blocking dopamine receptors in the brain. This action helps to control psychotic symptoms by preventing the over-stimulation of these receptors. The primary molecular targets are dopamine receptors, particularly D2 receptors .

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but with more potent effects.

    Promethazine: A phenothiazine with strong antihistamine and antiemetic properties.

    Propiomazine: Used primarily as a sedative and antihistamine.

Uniqueness of Promazine-d6 Hydrochloride: this compound is unique due to its deuterium incorporation, which makes it an invaluable tool in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis in various research applications .

Properties

IUPAC Name

3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVSXRLRGOICGA-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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